4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
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Overview
Description
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a quinoline ring substituted with a boronic ester group. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed borylation of 4-methylquinoline using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced quinoline derivatives.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxycarbonylphenylboronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to its quinoline ring structure, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals, where the quinoline moiety can enhance biological activity and selectivity .
Properties
Molecular Formula |
C16H20BNO2 |
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Molecular Weight |
269.1 g/mol |
IUPAC Name |
4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
InChI |
InChI=1S/C16H20BNO2/c1-11-12-8-6-7-9-14(12)18-10-13(11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 |
InChI Key |
WKVLNWOHAVMBIO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3N=C2)C |
Origin of Product |
United States |
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